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molecular formula C9H10ClNO2 B8306198 5-Chloro-6-(1-hydroxy-1-methylethyl)-3-pyridinecarbaldehyde

5-Chloro-6-(1-hydroxy-1-methylethyl)-3-pyridinecarbaldehyde

Cat. No. B8306198
M. Wt: 199.63 g/mol
InChI Key: RDNPGIZMDIZFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097628B2

Procedure details

CrO2 (Magtrieve) (1749 mg, 20.83 mmol) was added to a solution of 2-[3-chloro-5-(hydroxymethyl)-2-pyridinyl]-2-propanol (210 mg, 1.041 mmol) in DCM (10 mL) and the mixture was stirred at 40° C. overnight. The suspension was filtered over nylon membrane and it was rinsed with DCM. The process was repeated several times. The combined filtrates were concentrated to afford 5-chloro-6-(1-hydroxy-1-methylethyl)-3-pyridinecarbaldehyde (179 mg, 82%) as yellow solid. It was used in the next step without further purification.
[Compound]
Name
CrO2
Quantity
1749 mg
Type
reactant
Reaction Step One
Name
2-[3-chloro-5-(hydroxymethyl)-2-pyridinyl]-2-propanol
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:10]([OH:13])([CH3:12])[CH3:11])=[N:4][CH:5]=[C:6]([CH2:8][OH:9])[CH:7]=1>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4][C:3]=1[C:10]([OH:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
CrO2
Quantity
1749 mg
Type
reactant
Smiles
Name
2-[3-chloro-5-(hydroxymethyl)-2-pyridinyl]-2-propanol
Quantity
210 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C1)CO)C(C)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered over nylon membrane and it
WASH
Type
WASH
Details
was rinsed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=NC1C(C)(C)O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 179 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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